molecular formula C24H18FN3O2S B10963069 3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10963069
M. Wt: 431.5 g/mol
InChI Key: OXUCCEUBUZOZPA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorophenyl group, a benzothiazole moiety, and an oxazole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring is often formed via the cyclization of an α-haloketone with an amide or nitrile.

    Coupling Reactions: The final compound is obtained by coupling the benzothiazole and oxazole intermediates with the 4-fluorophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving the benzothiazole and oxazole rings.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with metal ions or proteins, while the oxazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the methyl group on the benzothiazole ring.

    3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide: Substitutes chlorine for fluorine on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties. The methyl group on the benzothiazole ring can also influence its binding affinity and selectivity for biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C24H18FN3O2S

Molecular Weight

431.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C24H18FN3O2S/c1-14-2-11-19-22(12-14)31-24(27-19)16-5-9-18(10-6-16)26-23(29)21-13-20(28-30-21)15-3-7-17(25)8-4-15/h2-12,21H,13H2,1H3,(H,26,29)

InChI Key

OXUCCEUBUZOZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

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